molecular formula C16H10BrCl2N3O2S B4762523 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide

2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide

Cat. No. B4762523
M. Wt: 459.1 g/mol
InChI Key: YURGAXVZKQATFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide, also known as BODIPY, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. BODIPY is a fluorescent compound that can be used as a probe to study various biological processes.

Mechanism of Action

2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide exerts its effects through its fluorescent properties. When excited with light of a specific wavelength, 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide emits light at a longer wavelength. This emission can be detected and used to study various biological processes. 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide can also be used to label cells and tissues for imaging studies.
Biochemical and Physiological Effects:
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide has minimal biochemical and physiological effects. It is a relatively non-toxic compound and does not interfere with normal cellular processes. However, 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide can be used to study various biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide is its fluorescent properties. It can be used as a probe to study various biological processes with high sensitivity and specificity. 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide is also a relatively non-toxic compound and does not interfere with normal cellular processes. However, one limitation of 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide is that it requires excitation with light of a specific wavelength, which can limit its use in certain applications.

Future Directions

There are several future directions for 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide research. One potential application is the development of 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide-based sensors for detecting various analytes such as metal ions, pH, and oxygen. Another future direction is the development of 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide-based probes for studying protein-protein interactions and intracellular signaling pathways. In addition, 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide can be used as a tool for drug discovery and development. Overall, 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide has great potential for advancing biomedical research and improving our understanding of various biological processes.

Scientific Research Applications

2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide has a wide range of potential applications in biomedical research. It can be used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and intracellular signaling pathways. 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide can also be used to label cells and tissues for imaging studies. In addition, 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide can be used as a sensor for detecting various analytes such as metal ions, pH, and oxygen.

properties

IUPAC Name

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrCl2N3O2S/c17-10-3-1-9(2-4-10)15-21-22-16(24-15)25-8-14(23)20-11-5-6-12(18)13(19)7-11/h1-7H,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURGAXVZKQATFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrCl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 4
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 6
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide

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